methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Overview
Description
Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate: is an organic compound with the molecular formula C9H10O2S It is a derivative of cyclopenta[b]thiophene, a bicyclic structure that includes a thiophene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate typically involves the reaction of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction is carried out in methanol at elevated temperatures, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound is ongoing. It may have potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including liquid crystals and polymers. Its structural properties make it suitable for applications requiring specific electronic or optical characteristics .
Mechanism of Action
The mechanism of action of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the carboxylate group can form hydrogen bonds with polar residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Biological Activity
Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is an organic compound with potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHOS
- Molecular Weight : 182.24 g/mol
- CAS Number : 353269-02-0
- Melting Point : 60–62 °C
The compound features a bicyclic structure that includes a thiophene ring fused to a cyclopentane ring, contributing to its unique chemical reactivity and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction is conducted in methanol at elevated temperatures, followed by purification steps to isolate the desired product.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems:
- Protein Interactions : The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. The carboxylate group can form hydrogen bonds with polar residues, influencing binding affinity and specificity.
- Cell Signaling Modulation : Research indicates that this compound may initiate cellular signaling cascades through calcium release and activation of protein kinases, which are critical for various cellular functions .
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance:
- Cytotoxicity Evaluation : In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxic potency against various cancer cell lines. The IC values were determined at different concentrations, with promising derivatives showing over 60% inhibition at 100 μM .
Compound | Cell Line | IC (μM) |
---|---|---|
This compound | MCF-7 | 15.0 |
Doxorubicin (control) | MCF-7 | 10.0 |
Selectivity and Target Engagement
The selectivity of this compound for specific protein kinases was assessed in a screening panel:
Panel Screened | Results |
---|---|
Protein Kinases (140 screened) | Two hits with <50% residual activity: AURKB (31%), CLK2 (37%) |
Lipid Kinases (23 screened) | Two hits: PI5P4Kγ K = 7.1 nM, PIP5K1C K = 230 nM |
These results indicate that the compound has potential as a selective inhibitor for certain kinases involved in cancer progression .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Anticancer Activity : In a study published in MDPI, various derivatives of this compound were tested against breast cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to the parent compound .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to specific targets involved in cancer signaling pathways, indicating its potential as a lead compound for drug development .
Properties
IUPAC Name |
methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)8-5-6-3-2-4-7(6)12-8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMSWHJIFIRYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407912 | |
Record name | methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353269-02-0 | |
Record name | methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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